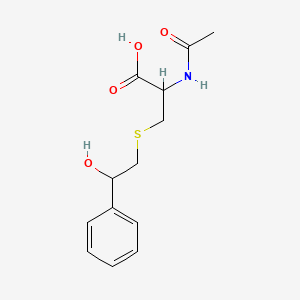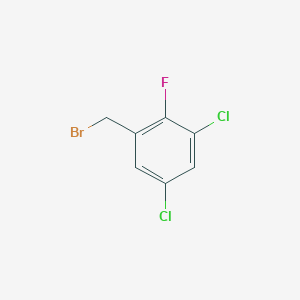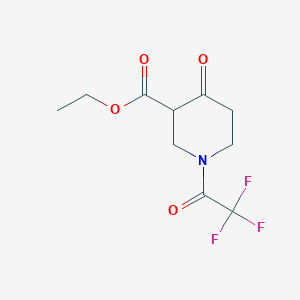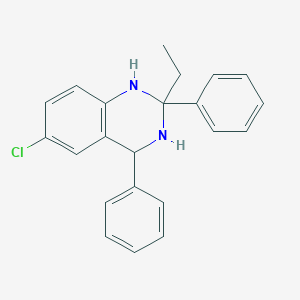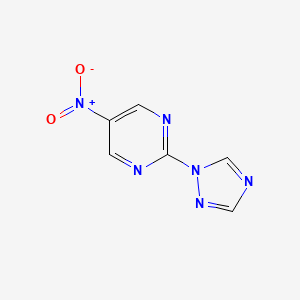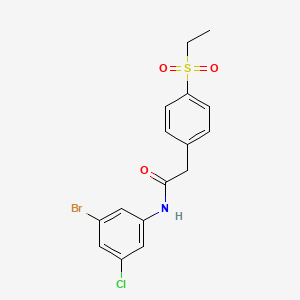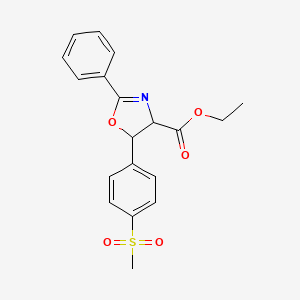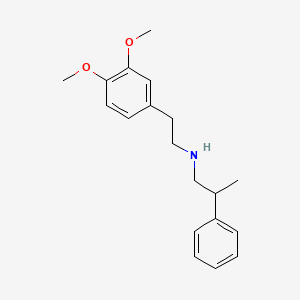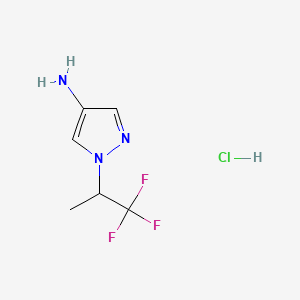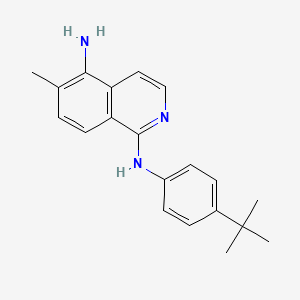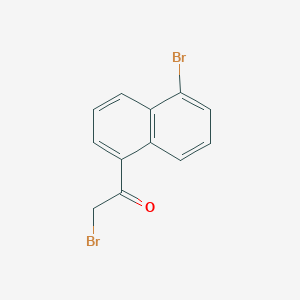![molecular formula C14H23N3 B13890052 3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline is an organic compound with the molecular formula C14H23N3 It is a derivative of aniline and contains a piperazine ring, which is a common structural motif in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylpiperazin-1-yl)propyl]aniline typically involves the reaction of 4-methylpiperazine with 3-bromopropylamine, followed by a nucleophilic substitution reaction with aniline. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
科学研究应用
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[3-(4-Methylpiperazin-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways and processes .
相似化合物的比较
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride
Uniqueness
3-[3-(4-Methylpiperazin-1-yl)propyl]aniline is unique due to its specific structural features, including the presence of both an aniline and a piperazine moiety. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific and industrial applications .
属性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
3-[3-(4-methylpiperazin-1-yl)propyl]aniline |
InChI |
InChI=1S/C14H23N3/c1-16-8-10-17(11-9-16)7-3-5-13-4-2-6-14(15)12-13/h2,4,6,12H,3,5,7-11,15H2,1H3 |
InChI 键 |
CNYWPUUEHDRCDY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCC2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


